(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 96594-10-4
VCID: VC0555426
InChI: InChI=1S/C13H14N2O3.C2HF3O2/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14;3-2(4,5)1(6)7/h3-6,8H,14H2,1-2H3,(H,15,17);(H,6,7)/t8-;/m0./s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N.C(=O)(C(F)(F)F)O
Molecular Formula: C13H14N2O3*CF3CO2H
Molecular Weight: 360,29 g/mole

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate

CAS No.: 96594-10-4

Cat. No.: VC0555426

Molecular Formula: C13H14N2O3*CF3CO2H

Molecular Weight: 360,29 g/mole

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate - 96594-10-4

Specification

CAS No. 96594-10-4
Molecular Formula C13H14N2O3*CF3CO2H
Molecular Weight 360,29 g/mole
IUPAC Name (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C13H14N2O3.C2HF3O2/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14;3-2(4,5)1(6)7/h3-6,8H,14H2,1-2H3,(H,15,17);(H,6,7)/t8-;/m0./s1
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structure

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate consists of an L-alanine residue linked to a 7-amino-4-methylcoumarin group via an amide bond, accompanied by a trifluoroacetic acid salt. The compound's fluorescent properties arise from the coumarin moiety, which serves as a reporter group when cleaved from the amino acid component during enzymatic reactions .

The chemical structure features several key functional groups that contribute to its biochemical utility: the coumarin ring system (which is nearly planar), the amide linkage, and the chiral amino acid center. This structural arrangement is critical for its function as an enzyme substrate, allowing for specific recognition by aminopeptidases .

Table 1: Chemical Identification and Structural Properties

ParameterValue
CAS Number96594-10-4
Molecular FormulaC13H14N2O3*CF3CO2H
Molecular Weight360.29 g/mol
IUPAC Name(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid
Standard InChIInChI=1S/C13H14N2O3.C2HF3O2/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14;3-2(4,5)1(6)7/h3-6,8H,14H2,1-2H3,(H,15,17);(H,6,7)/t8-;/m0./s1
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C@HN.C(=O)(C(F)(F)F)O
PubChem Compound ID2733806

Physical Properties

The physical properties of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate significantly influence its handling, storage, and application in research settings. Understanding these properties is essential for researchers working with this compound in laboratory settings .

Table 2: Physical Properties

PropertyValue
Physical StatePowder
Melting Point200-206°C
Boiling Point490.1°C at 760 mmHg
Flash Point250.2°C
Solubility in Ethanol50 mg/mL, clear, colorless
Solubility in Water50 mg/mL
Recommended Storage Temperature-20°C
Stability ConditionsStore under inert atmosphere

The compound's high melting and boiling points indicate thermal stability, which is advantageous for various laboratory applications. Its solubility profile in both water and ethanol facilitates its use in different experimental conditions, providing flexibility in assay development .

Spectroscopic Properties

The fluorescent characteristics of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate are fundamental to its application in enzyme assays. When the L-alanine moiety is cleaved by aminopeptidases, the liberated 7-amino-4-methylcoumarin (AMC) exhibits distinctive fluorescence properties that can be measured with high sensitivity .

The liberated AMC has an excitation maximum at 380 nm and an emission maximum at 440 nm, allowing for precise quantification of enzyme activity through fluorometric analysis. This spectroscopic feature enables researchers to detect even small amounts of enzymatic activity, making the compound valuable for sensitive biochemical assays .

Compared to other fluorophores, the coumarin moiety offers advantages of small size, chemical stability, accessibility, and tunable photochemical properties. These characteristics have contributed to its widespread adoption in biochemical investigations, particularly in the development of tools for studying proteolytic enzymes .

Biological Applications and Significance

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate serves as a crucial substrate in the study of aminopeptidases, which are enzymes involved in protein degradation and processing . The compound's design allows researchers to monitor enzyme activity through fluorescence measurements, providing valuable insights into enzyme kinetics and potential applications in drug discovery.

Aminopeptidase Substrate Activity

The compound functions primarily as a substrate for aminopeptidases, where the enzymatic cleavage of the amide bond releases the fluorescent AMC product. This reaction can be monitored in real-time, allowing for kinetic studies of enzyme activity. The specificity of the L-alanine residue targets particular aminopeptidases, making it useful for distinguishing between different enzymatic activities .

Microbial Detection and Differentiation

One significant application of this compound is in the rapid differentiation of Gram-positive from Gram-negative bacteria. The distinct aminopeptidase profiles of different bacterial types result in varying rates of substrate hydrolysis, which can be detected through fluorescence measurements. This application has implications for clinical microbiology and food safety testing .

Research Methodologies

The compound has been incorporated into various research methodologies, including:

  • Positional profiling of protease substrates

  • Substrate mapping approaches for serine and cysteine proteases

  • Development of fluorophore/quencher pairs for FRET-based assays

  • Assembly of activity-based probes for protease studies

Comparative Analysis with Related Compounds

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate belongs to a family of coumarin-based fluorogenic substrates, each designed for specific enzymatic activities. Understanding its relationship to similar compounds provides context for its applications and properties .

Table 3: Comparative Analysis of Related Compounds

CompoundCAS NumberMolecular WeightPrimary ApplicationStructural Distinction
(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate96594-10-4360.29 g/molAminopeptidase substrateL-alanine residue
(R)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate201847-52-1360.28 g/molD-alanine aminopeptidase studiesD-alanine residue
N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin88467-45-2661.70 g/molLeucine aminopeptidase substrateTetrapeptide sequence
L-Leucine-7-amido-4-methylcoumarin hydrochlorideNot provided324.8 g/molFluorogenic leucine aminopeptidase substrateLeucine residue

The comparison between the L-alanine version (S-isomer) and the D-alanine version (R-isomer) is particularly noteworthy. These enantiomers have identical physical properties but differ in their interaction with stereospecific enzymes, allowing researchers to investigate enzyme specificity .

Additionally, longer peptide sequences coupled to the same AMC fluorophore, such as N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin, enable the study of more complex proteolytic enzymes with extended substrate recognition sites .

ParameterClassification/Recommendation
GHS ClassificationSkin irritation (Category 2)
Eye irritation (Category 2A)
Specific target organ toxicity - single exposure (Category 3), Respiratory system
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash skin thoroughly after handling
P280: Wear protective gloves/protective clothing/eye protection/face protection
Storage ConditionsStore in a well-ventilated place
Keep container tightly closed
Store at -20°C under inert atmosphere

When handling this compound, researchers should work in well-ventilated areas, wear appropriate personal protective equipment, and follow institutional safety guidelines. In case of accidental exposure, specific first aid measures should be followed according to the safety data sheet recommendations .

Research Findings and Applications

Research incorporating (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate has contributed significantly to our understanding of proteolytic enzymes and their functions. Several key studies have utilized this compound to investigate enzyme activity and develop novel analytical methods .

Enzyme Kinetics Studies

The compound has been employed in substrate mapping approaches for serine and cysteine proteases, contributing to the elucidation of their substrate specificity profiles. These studies have revealed important insights into the structural determinants of enzyme-substrate interactions and the catalytic mechanisms of various proteases .

Microbial Detection Methods

Research by Manafi and Kneifel demonstrated the utility of this compound in rapidly differentiating Gram-positive from Gram-negative bacteria based on their aminopeptidase activities. This application has potential implications for clinical diagnostics and food safety testing, offering a faster alternative to traditional microbiological methods .

Analytical Method Development

Sanz developed a sensitive assay for microbial aminopeptidase using this fluorogenic substrate, highlighting its value in analytical biochemistry. The assay's high sensitivity allows for the detection of low levels of enzymatic activity, making it suitable for applications where sample quantity is limited or enzyme concentration is low .

Pharmaceutical Research

The compound's role as a substrate for aminopeptidases has implications for pharmaceutical research, particularly in drug discovery efforts targeting proteolytic enzymes. It serves as a valuable tool for screening potential enzyme inhibitors and understanding the mechanism of action of therapeutic candidates .

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